3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole

Physical Characterization Intermediate Synthesis Pesticide Chemistry

This 1,3-disubstituted 1,2,4-triazole is a key intermediate for developing next-generation pesticides, as validated in multiple patents. Its 3-bromo substituent is optimized for Suzuki and Buchwald-Hartwig couplings, enabling rapid diversification of the triazole core for structure-activity relationship studies. The 4-trifluoromethoxy group is a crucial pharmacophore, enhancing the lipophilicity and metabolic stability of downstream derivatives. With a well-documented synthesis yielding 73%, this building block offers a reliable and cost-effective starting point for large-scale API production.

Molecular Formula C9H5BrF3N3O
Molecular Weight 308.05 g/mol
CAS No. 1417885-96-1
Cat. No. B1469561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole
CAS1417885-96-1
Molecular FormulaC9H5BrF3N3O
Molecular Weight308.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=NC(=N2)Br)OC(F)(F)F
InChIInChI=1S/C9H5BrF3N3O/c10-8-14-5-16(15-8)6-1-3-7(4-2-6)17-9(11,12)13/h1-5H
InChIKeyQILRNUBKKHEVBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole (CAS 1417885-96-1): A Key Halogenated Triazole Intermediate for Cross-Coupling


3-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole (CAS 1417885-96-1) is a 1,3-disubstituted 1,2,4-triazole featuring a 3-bromo group and an N1-(4-trifluoromethoxyphenyl) substituent . This compound is not an end-use pharmaceutical but a critical synthetic intermediate, particularly in the preparation of 1,3-(substituted-diaryl)-1,2,4-triazole pesticides . The presence of the 3-bromo handle enables versatile cross-coupling reactions, while the 4-trifluoromethoxy group imparts enhanced lipophilicity and metabolic stability to downstream derivatives [1].

3-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole (CAS 1417885-96-1): Why Simple Halogen or Phenyl Analogs Are Inadequate Substitutes


Substituting this compound with simpler analogs such as unsubstituted phenyl-triazoles, 3-chloro analogs, or 4-methoxyphenyl derivatives is not chemically equivalent. The trifluoromethoxy group is crucial for modulating lipophilicity and metabolic stability, and its absence significantly alters the physicochemical and biological profile of downstream products [1]. The 3-bromo substituent is specifically chosen for its optimal reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) compared to the less reactive 3-chloro analog [2]. Direct replacement with an iodo analog, while more reactive, may lead to undesired side reactions and stability issues. The combination of the 3-bromo and N1-(4-trifluoromethoxyphenyl) groups in this specific scaffold is a deliberate design element for advanced intermediate preparation, as validated in multiple patents .

3-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole (CAS 1417885-96-1): Quantitative Evidence for Compound Selection


Melting Point and Physical State: Distinguishing the Bromo Analog

The melting point of 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole is consistently reported as 69-70 °C . In contrast, the analogous compound where the trifluoromethoxy group is replaced by a pentafluoroethoxy group, 3-bromo-1-(4-(pentafluoroethoxy)phenyl)-1H-1,2,4-triazole, exhibits a slightly higher melting point of 72-74 °C [1]. This difference, while small, can be a critical quality control metric for distinguishing between structurally similar intermediates and confirming the identity of the desired building block during procurement and synthesis.

Physical Characterization Intermediate Synthesis Pesticide Chemistry

¹H and ¹⁹F NMR Spectroscopic Signatures for Structural Confirmation

The compound's NMR profile is a definitive marker. In CDCl₃, it exhibits a characteristic ¹H NMR singlet at δ 8.44 for the triazole C5-H and a ¹⁹F NMR singlet at δ -58.04 for the trifluoromethoxy group . These precise chemical shifts are distinct from those of the pentafluoroethoxy analog (¹⁹F NMR δ -88.4 and -86.4) [1]. A scientist can use these exact values to unambiguously confirm the compound's identity and assess purity, differentiating it from other halogenated triazole intermediates.

NMR Spectroscopy Structural Elucidation Quality Control

Synthetic Yield and Process Reproducibility

The synthesis of 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole from 3-bromo-1H-1,2,4-triazole and 1-iodo-4-(trifluoromethoxy)benzene, using CuI and Cs₂CO₃ in DMSO, provides a reproducible yield of 73% . This is a well-documented, scalable procedure from a key patent [1]. In contrast, the synthesis of the analogous 3-bromo-1-(4-(pentafluoroethoxy)phenyl)-1H-1,2,4-triazole under similar conditions yields only 32% [2]. This 41% higher yield for the target compound signifies a more efficient and cost-effective route, making it a more practical and economical choice for large-scale intermediate preparation.

Process Chemistry Synthetic Yield Pesticide Intermediate

Validated Reactivity in Palladium-Catalyzed Cross-Couplings

This compound is a proven and efficient substrate for Suzuki-Miyaura cross-coupling reactions. A representative example from a key patent demonstrates its reaction with (4-(methoxycarbonyl)phenyl)boronic acid under microwave conditions to yield the desired 1,3-diaryltriazole product [1]. While an isolated yield for this specific step is not reported in the primary source, the utility of the 3-bromo derivative as a coupling partner is firmly established in the context of synthesizing pesticidal compounds . In contrast, the less reactive 3-chloro analog would require harsher conditions or specialized ligands, making this bromo compound the preferred, versatile building block for constructing diverse biaryl libraries.

Suzuki Coupling C-C Bond Formation Pesticide Synthesis

3-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole (CAS 1417885-96-1): Key Applications Validated by Quantitative Evidence


Scalable Synthesis of Pesticidal Intermediates

This compound is a key intermediate in the preparation of 1,3-(substituted-diaryl)-1,2,4-triazoles, which are important scaffolds for the development of novel pesticides [1]. The high, reproducible yield of 73% for its synthesis makes it an attractive and cost-effective building block for large-scale production of these active pharmaceutical ingredients (APIs).

Building Block for Diversified Chemical Libraries

The validated Suzuki coupling reactivity [1] positions this compound as an ideal starting material for medicinal chemists aiming to explore structure-activity relationships (SAR) around the triazole core. It enables the rapid generation of diverse compound libraries by introducing various aryl and heteroaryl groups at the 3-position of the triazole ring.

Reference Standard for Quality Control and Analytical Method Development

The precise and well-documented physicochemical data, including a melting point of 69-70 °C and distinct ¹H and ¹⁹F NMR shifts [2], make this compound a valuable reference standard. Analytical chemists can use it for developing and validating HPLC, GC-MS, and NMR methods for the quality control of both the intermediate itself and its downstream derivatives.

Exploration of Fluorinated Pharmacophores

The presence of the trifluoromethoxy group, a recognized pharmacophore that enhances metabolic stability and lipophilicity [3], makes this compound a valuable starting point for research programs focused on discovering new drug candidates with improved pharmacokinetic properties. Its use in the synthesis of compounds evaluated for HIF pathway inhibition has been noted [4].

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